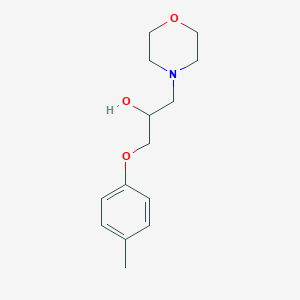![molecular formula C19H19ClN2O2 B12217349 (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2,8-dimethyl-quinolin-4-yl)-amine](/img/structure/B12217349.png)
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2,8-dimethyl-quinolin-4-yl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2,8-dimethyl-quinolin-4-yl)-amine is a complex organic compound that features a unique combination of a benzo[1,4]dioxin and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2,8-dimethyl-quinolin-4-yl)-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[1,4]dioxin ring, followed by the introduction of the quinoline moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2,8-dimethyl-quinolin-4-yl)-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2,8-dimethyl-quinolin-4-yl)-amine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2,8-dimethyl-quinolin-4-yl)-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to a cascade of biochemical events that result in the observed effects.
Comparison with Similar Compounds
Similar Compounds
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)hydrazine: This compound shares the benzo[1,4]dioxin moiety but differs in the attached functional groups.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl): Another compound with the benzo[1,4]dioxin structure, but with different substituents.
Uniqueness
What sets (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2,8-dimethyl-quinolin-4-yl)-amine apart is the combination of the benzo[1,4]dioxin and quinoline moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H19ClN2O2 |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,8-dimethylquinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C19H18N2O2.ClH/c1-12-4-3-5-15-16(10-13(2)20-19(12)15)21-14-6-7-17-18(11-14)23-9-8-22-17;/h3-7,10-11H,8-9H2,1-2H3,(H,20,21);1H |
InChI Key |
GTDMAIMCSZAEEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC4=C(C=C3)OCCO4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-tert-butyl-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12217277.png)
![5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12217278.png)
![2-ethyl-4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12217284.png)
![5-(3-Methoxyphenyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12217291.png)
![7-[(4-chlorobenzyl)amino][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12217299.png)
![Pyrido[2,3-b]pyrazine-6-carboxylic acid, 1,2,3,4-tetrahydro-](/img/structure/B12217307.png)
![Methyl 4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B12217311.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide](/img/structure/B12217313.png)

![Ethyl 4-[({[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12217325.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B12217326.png)
![5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12217329.png)
